molecular formula C29H37ClN2O2 B2801469 1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol CAS No. 610757-07-8

1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol

Cat. No. B2801469
CAS RN: 610757-07-8
M. Wt: 481.08
InChI Key: BABYPAJKOFFITR-UHFFFAOYSA-N
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Description

The compound “1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol” is an organic chemical substance. It has been reported to have antifungal activity and its action is substantially higher than the known preparation fluconazole (diflazone) against certain strains of mold fungi .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1-[4-(1-adamantyl)phenoxy]glycidyl ether with amines leads to the corresponding 1-[4-(1-adamantyl)phenoxy]-3-alkyl(dialkyl)amino-2-propanols .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an adamantyl group attached to a phenyl ring via an ether linkage. This phenyl ring is further connected to a piperazine ring, which is substituted with a 3-chlorophenyl group. The piperazine ring is also connected to a propan-2-ol group .

Scientific Research Applications

  • Reactivity Properties and Adsorption Behavior : A study focused on the reactivity properties and adsorption behavior of a triazole derivative closely related to 1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol. This research used Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to investigate the local reactive properties, ALIE, and Fukui functions of the compound. The findings are significant for practical applications in pharmaceuticals due to the stability of the compound at temperatures higher than 335 K (Al-Ghulikah et al., 2021).

  • Synthesis and Antitumor Activity : Another study explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, including derivatives of 1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol. These compounds were evaluated for their effects on tumor DNA methylation in vitro, highlighting their potential application in antitumor treatments (Hakobyan et al., 2020).

  • Antimicrobial and Anti-inflammatory Activities : A 2010 study synthesized novel derivatives related to 1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol. These compounds demonstrated in vitro activities against various Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives showed significant anti-inflammatory activity in vivo, suggesting their potential use in antimicrobial and anti-inflammatory applications (Al-Omar et al., 2010).

  • Hemostatic Activity : Research in 2017 synthesized new derivatives in the same chemical series and studied their influence on the blood coagulation system. The study found compounds with high hemostatic activity and low acute toxicity, indicating their potential application in medical treatments related to blood coagulation (Pulina et al., 2017).

  • Synthesis and Crystal Structure Characterization : A 2012 study conducted quantum chemical calculations on a novel functionalized triazoline-3-thione compound with structural similarities to 1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol. This research is crucial for understanding the molecular properties and potential chemotherapeutic applications of such compounds (El-Emam et al., 2012).

properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37ClN2O2/c30-25-2-1-3-26(15-25)32-10-8-31(9-11-32)19-27(33)20-34-28-6-4-24(5-7-28)29-16-21-12-22(17-29)14-23(13-21)18-29/h1-7,15,21-23,27,33H,8-14,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABYPAJKOFFITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol

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